molecular formula C22H16FNO4 B1592910 3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid CAS No. 942191-15-3

3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid

Cat. No. B1592910
M. Wt: 377.4 g/mol
InChI Key: AASYYGYJPZBFKC-UHFFFAOYSA-N
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Description

The compound “3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole ring which is a common structure in many natural products and pharmaceuticals . The naphthalene moiety is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, FT-IR spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid groups might undergo reactions such as esterification or amide formation. The naphthalene and indole rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of polar carboxylic acid groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of fluoro-naphthoic acids, including the structural relatives of 3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid, showcases the complexity and versatility of these compounds. Aryl carboxamides, like fluoro-naphthoic acids, are fundamental units in various biologically active compounds. The detailed synthesis of mono- and difluorinated naphthoic acids, including methods to obtain 5-fluoro derivatives through electrophilic fluorination, highlights the intricate chemistry involved in producing these compounds with potential pharmaceutical applications (Tagat et al., 2002).

Fluorescent Properties for Biological Labeling

Fluorophores derived from naphthalene and indole structures are designed for labeling oligonucleotides, indicating their utility in biological studies and research. The synthesis of novel fluorophores, such as 2-(4-Carboxymethyl-naphthalene-1-carbonyl)-benzoic acid and related compounds, demonstrates their significant fluorescence signals, making them suitable for UV-visible region studies. These properties suggest potential applications in imaging and tracking biological molecules in various research contexts (Singh & Singh, 2008).

Biochemical Sensing and Imaging

Compounds with structures similar to 3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid have been explored for their selective and sensitive detection capabilities in biochemical sensing. A fluorescent sensor based on a pyrazole carbohydrazide with a naphthalene group exhibited excellent selectivity for Zn2+ and Mg2+ ions over other cations, showing potential for intracellular metal ion monitoring in living cells. This property could be harnessed in designing probes for studying cellular processes or diagnosing diseases (Dhara et al., 2016).

Material Science and Polymer Chemistry

The development of aromatic poly(amine−1,3,4-oxadiazole)s containing both donor and acceptor moieties, derived from naphthylamine, indicates the role of such compounds in creating materials with high glass-transition temperatures and potential as blue-light-emitting materials. This research highlights the intersection of organic synthesis and material science, where the structural features of fluoro-naphthoic acid derivatives contribute to the properties of advanced polymeric materials (Liou et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, handling of complex organic molecules should be done with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

3-(carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-15-8-9-19-17(10-15)18(11-20(25)26)21(22(27)28)24(19)12-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASYYGYJPZBFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)F)C(=C3C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635055
Record name 3-(Carboxymethyl)-5-fluoro-1-[(naphthalen-1-yl)methyl]-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid

CAS RN

942191-15-3
Record name 3-(Carboxymethyl)-5-fluoro-1-[(naphthalen-1-yl)methyl]-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using general procedure B, 3-ethoxycarbonylmethyl-5-fluoro-1H-indole-2-carboxylic acid ethyl ester (Lit. 10) was coupled with 1-bromomethyl-naphthalene and the product obtained was hydrolyzed to give the title compound as a white solid. MS: 376.4 ([M−H]−).
Name
3-ethoxycarbonylmethyl-5-fluoro-1H-indole-2-carboxylic acid ethyl ester
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
Reactant of Route 3
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
Reactant of Route 4
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
Reactant of Route 5
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
Reactant of Route 6
3-(Carboxymethyl)-5-fluoro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid

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